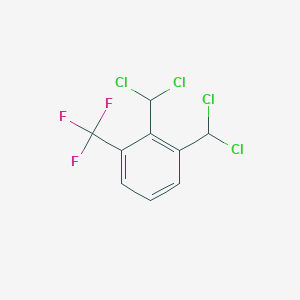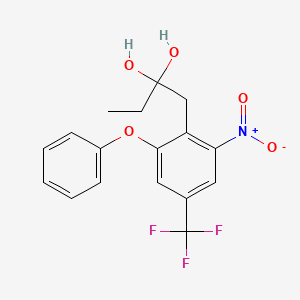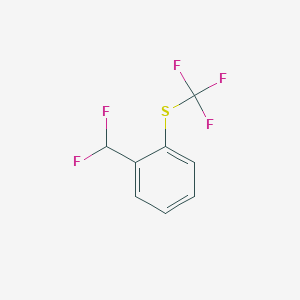
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene (BDT) is a highly reactive compound that is widely used in scientific research as a synthetic intermediate. It is a white, crystalline solid with a melting point of 78°C. BDT is a versatile reagent that can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a catalyst in organic synthesis. BDT is a highly toxic compound and its use in the laboratory should be done with extreme caution.
科学研究应用
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly reactive compound with a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It can also be used as a catalyst in organic synthesis. This compound is also used in the synthesis of other compounds, such as perfluorinated compounds, which are used in a variety of industrial applications. In addition, this compound can be used in the synthesis of organometallic compounds, which are used in the development of new materials.
作用机制
The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is not fully understood. It is believed that this compound reacts with the substrate to form a reactive intermediate, which then undergoes a series of reactions to produce the desired product. This compound is also believed to act as a Lewis acid, which can facilitate the formation of new bonds in the substrate.
Biochemical and Physiological Effects
This compound is a highly toxic compound and its use in the laboratory should be done with extreme caution. Inhalation of this compound vapors can cause irritation of the eyes, nose, and throat. Ingestion of this compound can cause nausea, vomiting, and abdominal pain. In addition, this compound can be absorbed through the skin and can cause skin irritation.
实验室实验的优点和局限性
The main advantage of using 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. However, its toxicity and the potential for hazardous reactions must be taken into consideration when using this compound in the laboratory. In addition, this compound is a highly corrosive compound and should be handled with caution.
未来方向
1. Development of safer synthetic methods for the production of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene.
2. Developing new catalysts for the use of this compound in organic synthesis.
3. Investigating the potential applications of this compound in the synthesis of polymers and pharmaceuticals.
4. Investigating the potential of this compound as a catalyst in the production of organometallic compounds.
5. Investigating the potential of this compound as a catalyst in the production of perfluorinated compounds.
6. Developing new methods for the detection and quantification of this compound in the environment.
7. Investigating the potential of this compound as a therapeutic agent.
8. Investigating the potential of this compound as a diagnostic tool.
9. Investigating the potential of this compound as an insecticide.
10. Investigating the potential of this compound as a fungicide.
合成方法
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is typically synthesized by a reaction of trifluoromethylbenzene (TFMB) with chlorine gas. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 30-40°C. The reaction is typically carried out in a sealed vessel, such as a round-bottom flask, to prevent the escape of the toxic gases. The reaction is complete when all of the chlorine has been consumed and the reaction mixture is allowed to cool. The product is then isolated and purified by recrystallization.
属性
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUUCTFGBKVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






